molecular formula C23H23N5O B11185572 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11185572
M. Wt: 385.5 g/mol
InChI Key: MSAZPFJPCOEUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C15H15N5O. This compound is part of the quinazoline and pyrimidine derivative family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylquinazoline with an appropriate amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions vary but often involve refluxing, stirring, and maintaining specific pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of quinazoline and pyrimidine moieties enhances its potential as a versatile compound in various scientific fields .

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O/c1-13-6-5-7-17(10-13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-9-8-14(2)11-20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

MSAZPFJPCOEUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC(=C4C=CC(=CC4=N3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.